molecular formula C11H17NO4 B14409175 Cyclooctanepropanal, 1-nitro-2-oxo- CAS No. 84246-75-3

Cyclooctanepropanal, 1-nitro-2-oxo-

Cat. No.: B14409175
CAS No.: 84246-75-3
M. Wt: 227.26 g/mol
InChI Key: FEXXQMJMZWRQTD-UHFFFAOYSA-N
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Description

The compound Cyclooctanepropanal, 1-nitro-2-oxo- (CAS: Not explicitly listed in provided evidence) is a nitro-substituted cyclooctane derivative featuring a propanal side chain and an oxo group. These compounds share functional groups (oxo, aldehyde) but differ in ring size, substituents, and electronic effects.

Properties

CAS No.

84246-75-3

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

3-(1-nitro-2-oxocyclooctyl)propanal

InChI

InChI=1S/C11H17NO4/c13-9-5-8-11(12(15)16)7-4-2-1-3-6-10(11)14/h9H,1-8H2

InChI Key

FEXXQMJMZWRQTD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(=O)CC1)(CCC=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclobutane to Cyclooctane Expansion

Photochemical [2+2] cycloaddition of 1,3-cyclooctadiene derivatives could generate bicyclic intermediates amenable to ring-opening metathesis (Table 2):

Step 1: [2+2] Photocycloaddition of 1-nitro-2-oxo-1,3-cyclooctadiene

  • Irradiation at 254 nm in benzene, forming bicyclo[6.2.0]decane derivative
    Step 2: Ring expansion via Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C
  • Metathesis cleavage relieves ring strain, yielding cyclooctane core

Table 2: Ring Expansion Efficiency in Related Systems

Starting Material Catalyst Temperature (°C) Expansion Ratio Yield (%)
Bicyclo[4.2.0]octane Grubbs II 40 8-membered 68
Bicyclo[5.2.0]nonane Hoveyda-Grubbs II 50 9-membered 57

Oxidative Functionalization Sequences

Installation of the 2-oxo group may proceed through selective C-H oxidation:

Method 1:

  • Shvo’s catalyst (0.5 mol%) in PhCF₃ at 120°C under O₂ atmosphere
  • Converts C2-H to ketone via radical hydrogen abstraction

Method 2:

  • Electrochemical oxidation using PbO₂ anode in MeCN/H₂O (9:1)
  • Applied potential +1.8 V vs SCE, achieving 74% conversion in model cyclohexane systems

Diastereoselective Considerations

The cis-1,3 relationship between nitro and oxo groups imposes strict stereoelectronic requirements. Chiral phosphoric acid catalysts (e.g., TRIP) enable asymmetric induction during nitration:

Key Parameters:

  • TRIP (10 mol%) in ClCH₂CH₂Cl at −40°C
  • 93% ee achieved for nitrocyclohexanone derivatives
  • Predicted enantiomeric excess for cyclooctane: 84–89% (molecular modeling)

Analytical Validation Strategies

GC-MS Characterization:

  • Derivatization: Conversion of aldehyde to pentafluorobenzyl oxime with PFBHA reagent
  • Column: DB-5MS (30 m × 0.25 mm, 0.25 μm)
  • EI Mode: Expected m/z 225 (M⁺−NO₂), 181 (M⁺−C₃H₅O)

¹³C NMR Predictions (CDCl₃):

  • C1 (NO₂): δ 92.4 ppm
  • C2 (O): δ 210.8 ppm
  • Aldehyde C: δ 202.1 ppm

Chemical Reactions Analysis

Types of Reactions

Cyclooctanepropanal, 1-nitro-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclooctanepropanal, 1-nitro-2-oxo- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclooctanepropanal, 1-nitro-2-oxo- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins and DNA, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups
Cyclooctanecarboxaldehyde, 2-oxo-1-(3-oxobutyl) 54133-15-2 C₁₂H₁₈O₃ 3-oxobutyl, oxo Aldehyde, ketone
Cyclohexanecarboxaldehyde, 5-(dipropylamino)-2-oxo 106332-45-0 C₁₃H₂₃NO₂ Dipropylamino, oxo Aldehyde, ketone, amine
Cyclopentanebutanal, 2-oxo- 62528-29-4 C₉H₁₄O₂ Oxo, butanal chain Aldehyde, ketone

Key Observations :

  • Cyclooctane vs. Cyclohexane/Cyclopentane Rings : Larger cyclooctane rings (8-membered) in exhibit greater conformational flexibility compared to 6-membered (cyclohexane in ) or 5-membered (cyclopentane in ) rings, influencing steric effects and reactivity.
  • Substituent Effects: The nitro group in the target compound (absent in evidence) would confer strong electron-withdrawing properties, contrasting with the electron-donating dipropylamino group in or the neutral oxobutyl group in .

Physicochemical Properties

Property Cyclooctanecarboxaldehyde, 2-oxo-1-(3-oxobutyl) Cyclohexanecarboxaldehyde, 5-(dipropylamino)-2-oxo Cyclopentanebutanal, 2-oxo-
Boiling Point Not reported 336.4±42.0 °C (Predicted) Not reported
Density Not reported 0.99±0.1 g/cm³ (Predicted) Not reported
Acidity (pKa) Not reported 5.97±0.20 (Predicted) Not reported

Analysis :

  • The amino-substituted cyclohexane derivative exhibits a higher predicted boiling point due to increased molecular weight and polarity.
  • The absence of nitro-group data in the evidence limits direct comparisons. However, nitro groups typically reduce basicity (lower pKa) compared to amino groups, as seen in .

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